N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H21N3O7S and its molecular weight is 447.46. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of this compound is not well understood at this time. Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially binding to or modifying multiple sites. More research is needed to elucidate the specific interactions and resulting changes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential for interacting with multiple targets and pathways, it could have a variety of effects at the molecular and cellular levels. More research is needed to describe these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. The specific environmental influences on this compound’s action are currently unknown and warrant further investigation .
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c24-19(21-11-14-6-7-16-17(10-14)30-13-29-16)20(25)22-12-18-23(8-9-28-18)31(26,27)15-4-2-1-3-5-15/h1-7,10,18H,8-9,11-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTGSADIPVWFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.